molecular formula C16H18O9 B585565 Chlorogenic Acid-13C6 CAS No. 1323443-06-6

Chlorogenic Acid-13C6

Cat. No. B585565
CAS RN: 1323443-06-6
M. Wt: 360.265
InChI Key: CWVRJTMFETXNAD-WKFUDWLESA-N
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Description

Chlorogenic Acid-13C6 is the labelled analogue of Chlorogenic Acid . Chlorogenic acid exhibits an anti-inflammatory effect and can reduce blood pressure .


Synthesis Analysis

Chlorogenic acids (CQAs), the esters of caffeic and quinic acid, are biologically important phenolic compounds present in many plant species . The conventional heating of 5-CQA in the presence of water causes its isomerization and transformation . The reports prove that 5-CQA not only isomerizes to 3- and 4- O -caffeoylquinic acid, but also undergoes other transformations such as esterification and reactions with water .


Molecular Structure Analysis

The molecular formula of this compound is C16H18O9 . It has a molecular weight of 360.26 g/mol . The structure includes three labile groups: ester bonds, unsaturated double bonds, and dibasic phenols .


Chemical Reactions Analysis

Chlorogenic acids readily degrade/transform to others . According to reports, the conventional heating of 5-CQA in the presence of water causes its isomerization and transformation . The reports prove that 5-CQA not only isomerizes to 3- and 4- O -caffeoylquinic acid, but also undergoes other transformations such as esterification and reactions with water .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 360.26 g/mol . It has a complexity of 534 and an isotope atom count of 6 .

Scientific Research Applications

  • Cancer Prevention and Treatment : Chlorogenic acid has shown potential in inhibiting carcinogenesis. Feng et al. (2005) found that it inhibited the proliferation of human cancer cells and suppressed neoplastic transformation, suggesting its protective role against environmental carcinogen-induced cancers. It achieves this by up-regulating cellular antioxidant enzymes and suppressing ROS-mediated NF-κB, AP-1, and MAPK activation (Feng et al., 2005).

  • Metabolic Syndrome Treatment : Chlorogenic acid is a nutraceutical beneficial for treating metabolic syndrome, exhibiting anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. It also serves as a food additive due to its antimicrobial properties against a wide range of organisms, which can be useful for food preservation (Santana-Gálvez et al., 2017).

  • Stabilization and Antimicrobial Activity : Zhao et al. (2010) reported that chlorogenic acid formed a stable inclusion complex with β-cyclodextrin, improving its storage stability and maintaining its antimicrobial activities, which is beneficial for various applications (Zhao et al., 2010).

  • General Health Benefits : A comprehensive review by Tajik et al. (2017) discussed the wide range of potential health benefits of chlorogenic acid, including anti-diabetic, anti-carcinogenic, anti-inflammatory, and anti-obesity impacts. These properties may offer non-pharmacological approaches for treating or preventing chronic diseases (Tajik et al., 2017).

  • Industrial Applications : Nam et al. (2017) investigated the enzymatic synthesis of chlorogenic acid glucoside for industrial applications, highlighting its increased water solubility and browning resistance, along with stronger inhibition of lipid peroxidation and cancer cell growth (Nam et al., 2017).

  • Gut Absorption and Metabolism : Gonthier et al. (2003) studied chlorogenic acid's bioavailability, finding that its gut absorption and metabolism largely depend on the gut microflora. Their research emphasized the importance of microbial metabolites in explaining the biological effects of dietary polyphenols (Gonthier et al., 2003).

  • Diabetes Mellitus and Its Complications : Yan et al. (2020) reviewed the use of chlorogenic acid in preventing and treating diabetes mellitus and its complications, highlighting its hypoglycemic, hypolipidemic, anti-inflammatory, and antioxidant properties (Yan et al., 2020).

  • Antioxidative and Anti-inflammatory Effects : Studies also indicate the antioxidative and anti-inflammatory effects of chlorogenic acid, showcasing its potential in preventing and treating anti-inflammatory diseases (Hwang et al., 2013; Tošović et al., 2017).

  • Neuroprotective Effects : Chlorogenic acid has shown neuroprotective effects on scopolamine-induced amnesia in mice, indicating its potential in cognitive function improvement (Kwon et al., 2010).

Mechanism of Action

Chlorogenic acid executes its anti-inflammatory function by moderating the synthesis and secretion of inflammatory mediators, namely, TNF-α, IL-1β, IL-6, IL-8, NO, and PGE2 . It also modulates key signaling pathways and associated factors, including NF-κB, MAPK, Nrf2, and others .

Future Directions

Chlorogenic acid stands as a promising contender for advanced biomedical investigations and translational clinical endeavors . It can provide new ideas and new ways for the prevention and treatment of cardiovascular disease, cancer, diabetes, and other chronic diseases .

properties

IUPAC Name

(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14-,16+/m1/s1/i1+1,3+1,5+1,8+1,9+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVRJTMFETXNAD-WKFUDWLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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